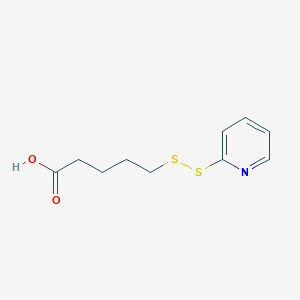

5-(Pyridin-2-yldisulfanyl)pentanoic acid

Description

The exact mass of the compound 5-(Pyridin-2-yldisulfanyl)pentanoic acid is 243.03877100 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Pyridin-2-yldisulfanyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-2-yldisulfanyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(pyridin-2-yldisulfanyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S2/c12-10(13)6-2-4-8-14-15-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFJMYDHLLROQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293334 |

Source

|

| Record name | 5-(2-Pyridinyldithio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250266-80-9 |

Source

|

| Record name | 5-(2-Pyridinyldithio)pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250266-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridinyldithio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Engineering Reversible Bioconjugates: A Technical Guide to 5-(Pyridin-2-yldisulfanyl)pentanoic Acid

Executive Summary

In the landscape of modern bioconjugation and targeted drug delivery, the architectural precision of crosslinking reagents dictates the efficacy of the final construct. 5-(Pyridin-2-yldisulfanyl)pentanoic acid (CAS: 250266-80-9) is a highly versatile, heterobifunctional linker that bridges the gap between standard amine-reactive chemistry and highly selective thiol-disulfide exchange 1[1]. Featuring a terminal carboxylic acid and a reactive 2-pyridyl disulfide group, this molecule serves as a critical building block in the development of cleavable Antibody-Drug Conjugates (ADCs), reversible peptide bioconjugation, and the functionalization of gold surfaces for biosensors 2[2].

Mechanistic Causality: The Thiol-Disulfide Exchange

The fundamental advantage of 5-(Pyridin-2-yldisulfanyl)pentanoic acid over standard symmetric disulfides lies in its reaction thermodynamics. In standard disulfide exchange, the reaction is an equilibrium process that requires a massive molar excess of reagents to drive forward.

However, the 2-pyridyl group creates an asymmetric, highly reactive center. When a free sulfhydryl (such as a cysteine residue on a monoclonal antibody) attacks the disulfide bond, it displaces 2-mercaptopyridine 3[3]. This leaving group rapidly tautomerizes into pyridine-2-thione . Because this tautomerization is thermodynamically highly favorable and virtually irreversible under physiological conditions, it acts as an energetic sink, driving the bioconjugation reaction to absolute completion 2[2].

Fig 1: Thermodynamic mechanism of 2-pyridyl disulfide exchange and irreversible thione release.

Quantitative Data & Monitoring Parameters

The release of pyridine-2-thione is not merely a chemical byproduct; it is a built-in diagnostic tool. The thione has a distinct UV absorbance profile, allowing researchers to quantify the exact Degree of Labeling (DOL) without requiring secondary destructive assays like mass spectrometry 3[3].

| Property / Parameter | Value | Functional Significance |

| Molecular Weight | 243.35 g/mol | Minimal steric hindrance during conjugation 4[4] |

| Spacer Arm Length | ~7.5 Å | Provides sufficient flexibility for payload binding |

| Optimal Reaction pH | 4.0 – 7.5 | Broad range; slightly alkaline pH accelerates reaction 2[2] |

| Leaving Group | Pyridine-2-thione | Stable tautomer prevents reaction reversal 3[3] |

| Monitoring Wavelength | 343 nm | Distinct from standard protein absorbance (280 nm) |

| Extinction Coefficient ( | 8,080 M⁻¹ cm⁻¹ | Enables precise real-time quantification of conjugation |

Application Workflow 1: Synthesis of Cleavable Antibody-Drug Conjugates (ADCs)

In ADC development, the linker must remain stable in systemic circulation but rapidly cleave upon internalization into the target cell. The disulfide bond in this linker is stable in plasma but is rapidly reduced by the high intracellular concentration of glutathione (GSH) in the tumor microenvironment, releasing the active payload 5[5].

Self-Validating Protocol: ADC Conjugation

This protocol is designed as a self-validating system. By continuously monitoring the reaction at 343 nm, the operator can confirm successful coupling without interrupting the workflow.

Step 1: Carboxyl Activation Dissolve 5-(Pyridin-2-yldisulfanyl)pentanoic acid in anhydrous DMSO or DMF. Causality: Water-miscible organic solvents are required because the linker has limited aqueous solubility, and anhydrous conditions prevent the premature hydrolysis of the activated ester 6[6]. Activate the carboxylic acid using EDC (1.2 eq) and NHS (1.5 eq) for 30 minutes at room temperature to form an amine-reactive NHS ester.

Step 2: Payload Amidation Add the amine-containing cytotoxic payload (e.g., a maytansinoid derivative) to the activated linker. Incubate for 2 hours. Purify the resulting payload-linker construct via HPLC to remove unreacted crosslinker 5[5].

Step 3: Antibody Reduction & Preparation Treat the targeting monoclonal antibody (mAb) with a mild reducing agent (e.g., TCEP or DTT) to reduce interchain disulfides, exposing free thiols. Causality: You must remove excess reducing agent via a desalting column before the next step. Residual reductant will competitively cleave the pyridyl disulfide on the linker, destroying conjugation efficiency 6[6].

Step 4: Conjugation & Real-Time Validation Add the payload-linker construct to the reduced mAb in a pH 7.2-7.5 buffer. Monitor the reaction spectrophotometrically. Calculate the Degree of Labeling (DOL) using the absorbance of the released pyridine-2-thione: DOL = (A₃₄₃ / 8080) / [mAb concentration in M]

Fig 2: Step-by-step workflow for generating cleavable ADCs using the pentanoic acid linker.

Application Workflow 2: Gold Surface Functionalization (SAMs)

Beyond biological targeting, this molecule is highly effective for engineering Self-Assembled Monolayers (SAMs) on planar gold electrodes or gold nanoparticles (AuNPs)7[7].

When exposed to a gold surface, the 2-pyridyl disulfide group undergoes spontaneous homolytic cleavage, forming highly stable Au-S bonds. This chemisorption process creates a densely packed SAM where the 5-carbon aliphatic chain orientates outward, exposing the terminal carboxylic acid to the aqueous interface. These exposed carboxylates can subsequently be activated with EDC/NHS to covalently immobilize capture antibodies, creating highly sensitive Surface Plasmon Resonance (SPR) biosensors.

References

-

Benchchem. "5-(Pyridin-2-yldisulfanyl)pentanoic acid | 250266-80-9". 1

-

ChemicalBook. "5-(pyridin-2-yldisulfanyl)pentanoic acid | 250266-80-9". 4

-

PMC / NIH. "Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery". 2

-

ACS Macro Letters. "Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks". 3

-

Utrecht University. "Multifunctional polymeric nanoparticles for RNA delivery". 7

-

ResearchGate. "Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer". 5

-

Benchchem. "4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid | 1537891-69-2". 6

Sources

- 1. 5-(Pyridin-2-yldisulfanyl)pentanoic acid | 250266-80-9 | Benchchem [benchchem.com]

- 2. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-(pyridin-2-yldisulfanyl)pentanoic acid | 250266-80-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid | 1537891-69-2 | Benchchem [benchchem.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

The Chemistry of Cleavable Bioconjugation: Mechanism and Application of Pyridyl Disulfide Linkers

Executive Summary

The development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and stimulus-responsive nanocarriers, relies heavily on bioconjugation chemistries that offer both systemic stability and localized payload release. Among these, the thiol-disulfide exchange utilizing pyridyl disulfide (PDS) linkers stands out as a foundational methodology. This technical guide provides an in-depth analysis of the PDS reaction mechanism, the thermodynamic principles driving its efficiency, and validated protocols for synthesizing cleavable bioconjugates.

The Core Mechanism of Thiol-Disulfide Exchange

The utility of the pyridyl disulfide group lies in its highly specific and efficient reaction with free sulfhydryl (thiol) groups[1]. Unlike standard aliphatic disulfides, which participate in equilibrium-driven exchange reactions, the reaction between a free thiol and a pyridyl disulfide is thermodynamically driven to completion[2].

Reaction Pathway and Thermodynamics

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation: The free thiol (R-SH) on the target payload or protein must first be deprotonated to form a highly nucleophilic thiolate anion (R-S⁻)[1].

-

Nucleophilic Attack: The thiolate anion attacks one of the electrophilic sulfur atoms of the pyridyl disulfide group, forming a transient mixed disulfide intermediate[1].

-

Leaving Group Release & Tautomerization: The intermediate rapidly resolves to form a new, stable disulfide bond between the two molecules of interest, releasing 2-pyridinethiol[1].

-

Thermodynamic Driving Force: The released 2-pyridinethiol immediately tautomerizes into its highly stable thioketone form, pyridine-2-thione [2]. Because pyridine-2-thione lacks a free thiol group, it cannot participate in reverse exchange reactions, shifting the equilibrium entirely toward the conjugated product[2][3].

Mechanistic pathway of thiol-disulfide exchange with a pyridyl disulfide linker.

Causality in Experimental Design: Why Cleavable?

Disulfide bonds formed via PDS linkers are deliberately chosen for applications requiring intracellular payload release. This design exploits the stark concentration gradient of glutathione (GSH) in biological systems. Extracellular fluids contain minimal GSH (2–20 μM), ensuring the ADC remains stable in systemic circulation[3]. Upon endocytosis, the conjugate encounters the highly reducing intracellular environment (1–10 mM GSH), triggering a rapid thiol-disulfide exchange that cleaves the linker and releases the active therapeutic payload[3].

Quantitative Kinetics and Reaction Monitoring

A unique advantage of pyridyl disulfide chemistry is the ability to monitor the reaction in real-time. The byproduct, pyridine-2-thione, exhibits a strong, distinct UV-Vis absorbance peak at 343 nm[1][4]. Because the stoichiometric ratio of released pyridine-2-thione to formed disulfide bonds is exactly 1:1, researchers can precisely quantify the degree of conjugation (e.g., calculating the Drug-to-Antibody Ratio, or DAR) without destroying the sample[5][6].

Table 1: Quantitative Properties of PDS Bioconjugation

| Parameter | Value / Range | Scientific Rationale |

| Optimal pH Range | 7.0 – 8.0 | Balances thiolate anion formation (requires higher pH) with the stability of NHS esters and disulfide bonds (which degrade at pH > 8.0)[1][7]. |

| Detection Wavelength | 343 nm | Specific absorbance peak of the pyridine-2-thione tautomer, distinct from standard protein absorbance (280 nm)[4][5]. |

| Extinction Coefficient ( | Used in the Beer-Lambert law to calculate the exact molar concentration of successful crosslinks[4][5][7]. | |

| Reaction Time | 1 – 18 hours | Dependent on steric hindrance and reactant concentration; typically 1-4 hours at Room Temperature or overnight at 4°C[1][7]. |

Practical Application: SPDP Crosslinking Workflow

The most common implementation of PDS chemistry utilizes heterobifunctional crosslinkers like SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)[1][7]. SPDP contains an amine-reactive N-hydroxysuccinimide (NHS) ester on one end and a thiol-reactive pyridyl disulfide group on the other[1][7]. This allows for the controlled, two-step conjugation of an amine-containing protein (e.g., a monoclonal antibody) to a sulfhydryl-containing payload[1].

Two-step bioconjugation workflow using an SPDP heterobifunctional crosslinker.

Step-by-Step Self-Validating Protocol

The following protocol outlines the synthesis of a protein-payload conjugate using SPDP, incorporating built-in validation steps to ensure scientific integrity[1][7][8].

Phase 1: Amine Activation (Protein Modification)

-

Buffer Preparation: Dissolve the carrier protein (e.g., IgG) at 2-5 mg/mL in Conjugation Buffer (Phosphate Buffered Saline, 1 mM EDTA, pH 7.5). Causality: EDTA is critical to chelate trace metals that could prematurely oxidize free thiols later in the process[7].

-

Crosslinker Preparation: Dissolve SPDP in anhydrous DMSO or DMF to a concentration of 20 mM immediately before use. Causality: NHS esters hydrolyze rapidly in aqueous solutions; organic solvents preserve reactivity[7].

-

Activation: Add a 10- to 20-fold molar excess of SPDP to the protein solution. Incubate for 30–60 minutes at room temperature[7][8].

-

Purification: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer to remove unreacted SPDP and the NHS leaving group[1][7].

Phase 2: Thiol-Disulfide Exchange (Payload Conjugation) 5. Conjugation: Add a 1.5- to 5-fold molar excess of the sulfhydryl-containing payload to the purified, SPDP-activated protein[8]. 6. Incubation & Self-Validation: Incubate the mixture for 1–4 hours at room temperature. Monitor the reaction progress by taking aliquots and measuring the absorbance at 343 nm[1][8].

-

Validation Calculation: Use the formula

to calculate the exact number of payloads attached per protein molecule[5].

-

Final Isolation: Purify the final conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove the pyridine-2-thione byproduct and any unreacted payload[8].

References

-

Cross-Linking Reagents: Bioconjugate Techniques Source: Koram Biotech URL:[Link]

-

Disulfide-containing monomers in chain-growth polymerization Source: Polymer Chemistry (RSC Publishing) URL:[Link]

-

Disulfide-containing Macromolecules for Therapeutic Delivery Source: eScholarship (University of California) URL:[Link]

-

Bioengineering a glucose oxidase nanosensor for near-infrared continuous glucose monitoring Source: National Institutes of Health (PMC) URL:[Link]

-

In situ activation of a doxorubicin prodrug using imaging-capable nanoparticles - Supporting Information Source: Royal Society of Chemistry URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]

- 3. escholarship.org [escholarship.org]

- 4. korambiotech.com [korambiotech.com]

- 5. Bioengineering a glucose oxidase nanosensor for near-infrared continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Solubility and stability of 5-(Pyridin-2-yldisulfanyl)pentanoic acid in organic solvents

Solubility and Stability of 5-(Pyridin-2-yldisulfanyl)pentanoic Acid in Organic Solvents: A Technical Guide for Bioconjugation

Executive Summary

5-(Pyridin-2-yldisulfanyl)pentanoic acid (CAS: 250266-80-9) is a highly versatile heterobifunctional intermediate widely utilized in the synthesis of cleavable linkers for antibody-drug conjugates (ADCs), lipid nanoparticles (LNPs), and surface functionalization . Also known as PDP-pentanoic acid, this molecule features a terminal carboxylic acid for targeted amidation (e.g., via EDC/NHS coupling) and a pyridyl disulfide moiety for reversible sulfhydryl conjugation.

Because the integrity of both functional groups is highly dependent on the microenvironment, understanding its solubility and stability profile in organic solvents is critical for preventing premature degradation, maximizing conjugation efficiency, and ensuring reproducible yields.

Part 1: Causality in Solvent Selection and Solubility Profile

Unlike its sulfonated derivatives (e.g., Sulfo-LC-SPDP), the free acid form of 5-(Pyridin-2-yldisulfanyl)pentanoic acid is highly lipophilic. The uncharged pyridine ring and the hydrophobic pentyl chain drive aggregation in aqueous environments, making it essentially insoluble in water at neutral or acidic pH.

To introduce this linker into biological buffers, it must first be dissolved in a compatible organic solvent. The ideal solvent must possess a high dielectric constant to disrupt the intermolecular hydrogen bonding between the carboxylic acid dimers without providing nucleophilic attack vectors that could compromise the disulfide bond.

Table 1: Solubility Profile in Key Organic Solvents

| Solvent | Solubility Class | Max Concentration | Causality & Mechanistic Notes |

| DMSO (Anhydrous) | Highly Soluble | > 50 mg/mL | High polarity effectively solvates the lipophilic chain. Critical: Must be strictly anhydrous. Hygroscopic absorption of water leads to hydrolysis in downstream activation steps. |

| DMF (Anhydrous) | Highly Soluble | > 50 mg/mL | Excellent solvation. Critical: Trace amines (e.g., dimethylamine degradation products) must be avoided as they act as nucleophiles. |

| Dichloromethane (DCM) | Soluble | ~ 20 mg/mL | Favorable for synthetic organic steps (e.g., making the NHS ester). Lacks hydrogen-bond donors, preserving the carboxylic acid. |

| Methanol / Ethanol | Soluble | ~ 5-10 mg/mL | High Risk: Prolonged storage in primary alcohols under mildly acidic conditions leads to spontaneous esterification, blocking amidation. |

| Water / PBS | Insoluble | < 0.1 mg/mL | High lipophilicity causes immediate precipitation. Requires pre-dissolution in DMSO/DMF prior to rapid aqueous dilution. |

Part 2: Stability Dynamics and Degradation Pathways

The pyridyl disulfide bond is inherently metastable; it is designed to be cleaved by intracellular reducing agents (like glutathione) but is equally susceptible to trace impurities in organic solvents. The three primary degradation pathways are:

-

Thiol-Disulfide Exchange (Nucleophilic Attack): Trace nucleophiles or thiols present in low-quality or degraded solvents (such as dimethylamine in aged DMF) will prematurely cleave the disulfide bond. This releases pyridine-2-thione and leaves a free sulfhydryl on the pentanoic acid, which rapidly dimerizes.

-

S-Oxidation: Ethers like Tetrahydrofuran (THF) form peroxides upon exposure to air and light. These peroxides oxidize the disulfide bond into thiosulfinates or thiosulfonates, rendering the linker irreversibly inactive to target thiols.

-

Esterification: Dissolving the free acid in primary alcohols (MeOH, EtOH) can lead to the formation of pentanoate esters. This consumes the carboxylic acid, preventing subsequent EDC/NHS activation.

Degradation Logic Tree

Caption: Logical relationships of 5-(Pyridin-2-yldisulfanyl)pentanoic acid degradation in solvents.

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of the linker, stock solutions must be prepared under strict anhydrous conditions and validated photometrically. If the disulfide bond is compromised, it releases pyridine-2-thione, a tautomeric leaving group that absorbs strongly at 343 nm (ε = 8.08 × 10³ M⁻¹ cm⁻¹). By measuring the baseline absorbance at 343 nm, you can instantly quantify the degradation percentage of your stock solution before committing expensive biologics to the reaction.

Protocol 1: Preparation of Anhydrous Stock Solutions

-

Equilibration: Remove the lyophilized 5-(Pyridin-2-yldisulfanyl)pentanoic acid vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation.

-

Solvent Purging: Use strictly anhydrous, amine-free DMSO (≥99.9% purity). Purge the solvent with Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen.

-

Dissolution: Add the required volume of anhydrous DMSO to achieve a 20 mM to 50 mM stock solution. Vortex gently until completely dissolved (solution should be clear and colorless).

-

Storage: Aliquot the stock solution into single-use amber vials. Blanket with Argon, seal tightly, and store at -20°C. Note: Repeated freeze-thaw cycles will introduce moisture and degrade the reagent.

Protocol 2: Spectrophotometric Validation of Disulfide Integrity

-

Blank Preparation: Prepare a blank cuvette containing 1 mL of PBS (pH 7.4).

-

Sample Dilution: Dilute 10 µL of the DMSO stock solution (e.g., 20 mM) into 990 µL of PBS (final concentration: 0.2 mM).

-

Measurement: Immediately measure the absorbance at 343 nm against the PBS blank.

-

Calculations:

-

Intact PDP-pentanoic acid has negligible absorbance at 343 nm.

-

If

is significantly greater than 0.05, premature cleavage has occurred. -

Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law:

, where

-

Workflow Visualization

Caption: Step-by-step workflow for the preparation and self-validating QC of anhydrous stock solutions.

References

Difference between 5-(Pyridin-2-yldisulfanyl)pentanoic acid and SPDP crosslinkers

Executive Summary

This guide provides a rigorous technical comparison between the industry-standard crosslinker SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) and its structural analog/precursor, 5-(Pyridin-2-yldisulfanyl)pentanoic acid .

While both reagents utilize the pyridyl disulfide moiety for reversible sulfhydryl conjugation, they occupy distinct roles in the bioconjugation workflow. SPDP is a "ready-to-use" heterobifunctional crosslinker pre-activated for amine reactivity. In contrast, 5-(Pyridin-2-yldisulfanyl)pentanoic acid is a "chemical building block" (a free carboxylic acid) that offers superior versatility for custom linker synthesis, surface functionalization, and scenarios requiring a slightly longer, more hydrophobic spacer arm (Pentanoate vs. Propionate).

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the activation state of the distal terminus and the length of the alkyl spacer .

Chemical Architecture

| Feature | SPDP | 5-(Pyridin-2-yldisulfanyl)pentanoic acid |

| CAS Number | 68181-17-9 | 250266-80-9 |

| Primary Function | Protein-Protein Crosslinker | Linker Precursor / Surface Ligand |

| Reactive Group A | NHS Ester (Amine-reactive) | Carboxylic Acid (Requires activation) |

| Reactive Group B | 2-Pyridyl Disulfide (Thiol-reactive) | 2-Pyridyl Disulfide (Thiol-reactive) |

| Backbone | Propionate (3-carbon spacer) | Pentanoate (5-carbon spacer) |

| Spacer Length | 6.8 Å | ~9.3 Å (Estimated) |

| Hydrophobicity | Low to Moderate | Moderate (Longer alkyl chain) |

| Solubility | DMSO/DMF required first | DMSO, Methanol, DCM |

The Spacer Arm Implication

-

SPDP (Propionate): The short 3-carbon chain minimizes the distance between conjugated molecules. This is ideal for immunotoxins where close proximity is required for internalization, but can cause steric hindrance if the target sites are buried.

-

Pentanoic Acid Derivative: The additional two methylene groups (

) provide increased rotational freedom. This reduces steric clashes when conjugating bulky payloads (e.g., doxorubicin or fluorophores) to crowded antibody surfaces.

Part 2: Mechanistic Workflows

SPDP: The Direct Route

SPDP is designed for a two-step reaction. First, the NHS ester reacts with primary amines (Lysine) on Protein A. Second, the pyridyl disulfide reacts with free sulfhydryls on Protein B (or a reduced drug), releasing pyridine-2-thione as a leaving group.

Pentanoic Acid Derivative: The Modular Route

This molecule possesses a free carboxylic acid. It cannot react with amines spontaneously. It is used in three specific high-value scenarios:

-

In-Situ Activation: The user activates the acid with EDC/sulfo-NHS immediately before use. This allows for the creation of a fresh, hydrolysis-free active ester.

-

Drug Derivatization: It is reacted with hydroxyl-containing drugs (via esterification) or hydrazines to create prodrugs that are then linked to antibodies.

-

Surface Chemistry: The carboxylic acid binds avidly to metal oxide surfaces (e.g.,

,

Visualizing the Reaction Pathways

Figure 1: Comparative reaction pathways. SPDP offers a direct one-step activation of amines. The Pentanoic acid derivative requires an upstream activation step (via EDC) but offers modularity.

Part 3: Application Scenarios & Selection Guide

| Scenario | Recommended Reagent | Rationale |

| Standard Antibody-Enzyme Conjugation | SPDP | Simplicity. The pre-formed NHS ester minimizes protocol steps and variability. |

| Modifying Small Molecule Drugs | Pentanoic Acid | Small molecules often lack amines but have hydroxyls. The acid can be esterified to the drug first, creating a "Drug-Linker" construct. |

| Nanoparticle Functionalization | Pentanoic Acid | The acid group allows for covalent attachment to amine-coated particles via EDC, or coordination to oxide surfaces. |

| High-Hydrophobicity Payloads | Pentanoic Acid | The longer alkyl chain (5 carbons) acts as a mini-spacer, pushing the hydrophobic drug slightly further from the protein surface to prevent aggregation. |

Part 4: Experimental Protocols

Protocol A: Standard SPDP Conjugation (Protein Activation)

Use this for routine activation of antibodies.

-

Preparation: Dissolve SPDP in anhydrous DMSO to 20 mM.

-

Reaction: Add 25 µL of SPDP solution to 1 mL of Protein A (2–5 mg/mL) in PBS-EDTA (pH 7.2).

-

Note: The EDTA is critical to chelate metals that would otherwise oxidize free thiols later.

-

-

Incubation: React for 30–60 minutes at Room Temperature (RT).

-

Purification: Desalt using a Zeba Spin Column or dialysis to remove unreacted SPDP and the NHS leaving group.

-

Quantification: Measure absorbance at 343 nm after reducing a small aliquot with DTT to determine the Molar Substitution Ratio (MSR).

Protocol B: In-Situ Activation of 5-(Pyridin-2-yldisulfanyl)pentanoic acid

Use this when synthesizing a custom drug-linker or if SPDP is unavailable.

-

Solubilization: Dissolve 10 mg of 5-(Pyridin-2-yldisulfanyl)pentanoic acid in 500 µL dry DMF or DMSO.

-

Activation: Add 1.2 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-hydroxysuccinimide).

-

Formation: Incubate for 15–30 minutes at RT. This generates the NHS-active ester in situ.

-

Conjugation: Add this activated mixture directly to your amine-containing target (Protein or Drug) in a non-amine buffer (e.g., Bicarbonate pH 8.0 or Phosphate pH 7.2).

-

Critical: Unlike SPDP, you must account for the presence of urea byproducts from EDC, which must be removed in the final purification.

-

Part 5: Troubleshooting & Analytics

The Pyridine-2-Thione Release Assay

Both reagents rely on the same quantification mechanism. Upon reaction with a sulfhydryl (or reduction with DTT), the pyridine-2-thione group is released.[1][2]

Calculation:

Stability

-

SPDP: The NHS ester is hydrolysis-sensitive. Moisture is the enemy. Store desiccated at -20°C.

-

Pentanoic Acid Derivative: Significantly more stable. The carboxylic acid does not hydrolyze. It can be stored at 4°C or -20°C for extended periods without degradation, making it a safer choice for long-term storage of "linker building blocks."

References

-

Thermo Fisher Scientific. SPDP Crosslinkers User Guide. (Standard protocol for propionate-based SPDP). Link

-

Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition).[4] Academic Press.[5] (The authoritative text on heterobifunctional crosslinkers and EDC activation chemistry). Link

-

Sigma-Aldrich. 5-(Pyridin-2-yldisulfanyl)pentanoic acid Product Specification. (Physicochemical data for the acid derivative). Link

-

BenchChem. The Pyridyl Disulfide Group: A Technical Guide. (Mechanistic details on thiol-disulfide exchange). Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Technical Whitepaper: 5-(Pyridin-2-yldisulfanyl)pentanoic Acid in Electrochemical Sensing

The following is an in-depth technical guide on the application of 5-(Pyridin-2-yldisulfanyl)pentanoic acid in electrochemical sensing, structured for an expert audience.

Role: Heterobifunctional Linker & Redox-Cleavable Anchor Context: High-Fidelity Biosensor Fabrication & Surface Regeneration

Executive Summary

In the architecture of electrochemical biosensors, the interface between the inorganic electrode (Gold, Carbon, Graphene) and the biological recognition element (Aptamer, Antibody, Peptide) is the critical determinant of sensitivity and stability.

5-(Pyridin-2-yldisulfanyl)pentanoic acid (hereafter referred to as PDP-Acid ) represents a distinct class of heterobifunctional linkers. Unlike simple alkanethiols which form static monolayers, PDP-Acid introduces a chemically active "catch-and-release" interface . Its structure combines a carboxyl tail (for amide coupling) with a pyridyl disulfide (PDS) head (for specific thiol-disulfide exchange).

This guide details the mechanistic advantages of PDP-Acid, specifically its utility in creating regenerable sensor surfaces and ensuring controlled probe orientation , supported by self-validating quantification protocols.

Chemical Architecture & Mechanism

Structure-Function Analysis

The molecule functions as a molecular bridge with two orthogonal reactive termini:

-

Pentanoic Acid Tail (

Spacer): Provides a ~8 Å flexible tether. This length is critical; it is short enough to ensure efficient electron transfer (if used in impedimetric sensing) yet long enough to reduce steric hindrance between the electrode surface and the recognition element. -

Pyridyl Disulfide (PDS) Head: The electrophilic center. It reacts specifically with free thiols (-SH) via thiol-disulfide exchange.

The Thiol-Disulfide Exchange Mechanism

The core utility of PDP-Acid in electrochemistry lies in the Thiol-Disulfide Exchange . When a thiolated probe (e.g., HS-DNA) is introduced to a PDP-functionalized surface, the thiol attacks the disulfide bond.

-

Leaving Group: Pyridine-2-thione.[1]

-

Product: A stable disulfide bond linking the probe to the surface.

-

Validation Signal: The released pyridine-2-thione has a distinct UV-Vis absorption maximum at 343 nm (

). This allows for in situ quantification of coupling efficiency—a feature lacking in standard maleimide or NHS-ester chemistries.

Visualization of the Reaction Pathway

The following diagram illustrates the stepwise functionalization and exchange mechanism on an amine-modified electrode surface.

Figure 1: Reaction pathway for immobilizing thiolated probes onto an amine-surface using PDP-Acid. The release of Pyridine-2-thione serves as a stoichiometric indicator of reaction progress.

Experimental Protocol: Regenerable Aptasensor Fabrication

This protocol describes the fabrication of an electrochemical aptasensor on a Glassy Carbon Electrode (GCE), utilizing PDP-Acid to create a regenerable interface.

Phase 1: Surface Preparation & Linker Activation

Objective: Covalently attach PDP-Acid to an amine-functionalized electrode.

-

Electrode Pre-treatment: Polish GCE with 0.05

alumina slurry. Sonicate in ethanol/water (1:1) for 3 minutes. -

Amine Functionalization: Electrodeposit 4-aminobenzoic acid or use cystamine (if Au electrode) to generate surface amines (

). -

PDP Activation (The "Activation Mix"):

-

Dissolve 10 mM PDP-Acid in anhydrous DMF (or DMSO).

-

Add 40 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Add 10 mM NHS (N-Hydroxysuccinimide).

-

Insight: Incubate for 15 minutes at room temperature. The excess EDC is necessary to drive the formation of the unstable O-acylisourea intermediate into the stable NHS-ester.

-

-

Surface Coupling:

-

Drop-cast 10

of the Activation Mix onto the amine-modified electrode. -

Incubate for 2 hours in a humidity chamber.

-

Rinse with DMF, then Ethanol, then PBS (pH 7.4).

-

Checkpoint: The surface is now "Thiol-Reactive."

-

Phase 2: Ligand Capture (Thiol-Disulfide Exchange)

Objective: Immobilize the thiolated aptamer and quantify loading.

-

Probe Preparation: Reduce the aptamer (if supplied as disulfide) using TCEP, then purify using a desalting column (e.g., NAP-5) to remove TCEP. Do not use DTT here as it will compete for the surface.

-

Immobilization:

-

Blocking: Incubate with 1 mM Mercaptohexanol (MCH) for 30 minutes to block non-specific sites and displace non-specifically adsorbed DNA.

Phase 3: Regeneration (The "Release")

Objective: Strip the surface for reuse.

-

Immerse the electrode in 50 mM DTT (Dithiothreitol) or 20 mM TCEP in PBS for 30 minutes.

-

The disulfide bond cleaves, releasing the aptamer but leaving the amine-layer intact (or the thiol-layer if using Au-Cystamine).

-

Note: If the PDP-Acid was attached via amide bond to the surface, the "PDP-stump" (now a thiol) remains. To fully regenerate the PDS functionality, one must re-activate with a homobifunctional PDS reagent (like Aldrithiol-2) or simply strip the whole layer if polishing.

-

Refined Strategy: For true regenerability, the DTT wash leaves a surface thiol (

). React this surface with 2,2'-dipyridyl disulfide (Aldrithiol-2) to regenerate the reactive PDS group, ready for a new aptamer.

-

Performance Metrics & Data Analysis

Electrochemical Characterization

The assembly process is validated using Electrochemical Impedance Spectroscopy (EIS) with

| Assembly Step | Interpretation | |

| Bare GCE | < 100 | Clean surface, fast electron transfer. |

| Amine-Mod | ~ 500 | Slight blocking by organic layer. |

| PDP-Acid | ~ 1.2 k | Increased thickness and hydrophobicity. |

| Aptamer | > 4.5 k | Significant blocking due to negatively charged DNA backbone repelling the redox probe. |

| Target Binding | Conformational change or increased blocking upon target capture. |

Self-Validating Quantification

To calculate the surface coverage (

- : Absorbance of released pyridine-2-thione.

- : Volume of reaction solution (L).

-

: Extinction coefficient (

-

: Electrode geometric surface area (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal Change | Low probe density or steric crowding. | Reduce PDP-Acid concentration during activation to space out anchor points. Use a lateral spacer like PEG-amine. |

| High Background | Non-specific adsorption of aptamer. | Ensure MCH blocking step is sufficient. Add 0.1% Tween-20 to incubation buffer. |

| No Regeneration | Incomplete disulfide cleavage. | Use TCEP instead of DTT (more stable). Ensure pH is neutral to basic (pH 7-8) for efficient reduction. |

| Drift in Baseline | Loss of SAM stability. | If using Au-S chemistry, avoid high potentials (> +0.6V) which can strip the thiol monolayer. |

References

- Bioconjugate Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (The definitive source on heterobifunctional linkers and PDS chemistry).

-

Catch and release strategy of matrix metalloprotease aptamers via thiol–disulfide exchange reaction on a graphene based electrochemical sensor . Mishyn, V., et al. (2022).[7][8] Nanoscale Horizons.

-

The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjugation . BenchChem Technical Guides.

-

Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids . ResearchGate.

-

Construction of Electrochemical DNA Biosensors . Radi, A. (2011). Sensors.[5][6][7][9][10][11]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Real-time Monitoring of Intermediates Reveals the Reaction Pathway in the Thiol-Disulfide Exchange between Disulfide Bond Formation Protein A (DsbA) and B (DsbB) on a Membrane-immobilized Quartz Crystal Microbalance (QCM) System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Catch and release strategy of matrix metalloprotease aptamers via thiol–disulfide exchange reaction on a graphene based electrochemical sensor - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00070A [pubs.rsc.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. AU2001261145B2 - Biological identification system with integrated sensor chip - Google Patents [patents.google.com]

Basic principles of bioconjugation using pyridyl disulfide derivatives

Executive Summary

In the landscape of bioconjugation, pyridyl disulfide derivatives (notably SPDP and its analogs) represent a "Goldilocks" zone of reactivity: they are stable enough to isolate but reactive enough to drive specific conjugation under mild conditions. Unlike maleimides, which form irreversible thioether bonds, pyridyl disulfides form reversible disulfide bridges.[1]

This guide moves beyond the brochure-level descriptions to the operational core of the chemistry. It focuses on the heterobifunctional nature of these reagents—bridging amine-containing biomolecules (like antibodies) with thiol-containing payloads (like drugs or toxins)—and establishes a self-validating workflow based on the release of the chromophore pyridine-2-thione.

Part 1: The Mechanistic Foundation

The "Self-Validating" Chemistry

The defining feature of pyridyl disulfide chemistry is not just the linkage it forms, but the byproduct it releases. The reaction proceeds via thiol-disulfide exchange .[2][3] When a free sulfhydryl (thiol) on the target molecule attacks the pyridyl disulfide group, it displaces pyridine-2-thione .[3]

This leaving group is the cornerstone of process control. Pyridine-2-thione is tautomerically stable and exhibits a distinct absorbance maximum at 343 nm (extinction coefficient

Why this matters: You do not need to guess if your conjugation worked. You can quantify the exact molar ratio of substitution by measuring the release of this chromophore.

Pathway Visualization

The following diagram illustrates the two-step mechanism: the initial amine activation (NHS ester) followed by the thiol-disulfide exchange.

Caption: The SPDP reaction cascade. Step 1 modifies amines; Step 2 utilizes the pyridyl tag to capture thiols, releasing the quantifiable pyridine-2-thione.

Part 2: Strategic Reagent Selection

Not all SPDP reagents are interchangeable. The choice depends on the solubility of your payload and the steric constraints of the protein surface.

| Reagent | Spacer Arm | Hydrophobicity | Best Use Case |

| SPDP | 6.8 Å | High | Standard applications where organic co-solvents (DMSO/DMF) are permissible.[1] |

| LC-SPDP | 15.7 Å | High | "Long Chain" variant. Critical for reducing steric hindrance when conjugating two large proteins (e.g., Ab-Enzyme).[1] |

| Sulfo-LC-SPDP | 15.7 Å | Low (Hydrophilic) | Water-soluble NHS ester.[1] Essential when organic solvents might denature the protein or for in vivo applications. |

| PEGn-SPDP | Variable | Very Low | Polyethylene Glycol spacers increase solubility and reduce aggregation of hydrophobic payloads (e.g., certain toxins).[1] |

Part 3: The Protocol (Self-Validating Workflow)

This protocol describes the conjugation of an Antibody (IgG) to a Thiolated Payload.

Phase A: Activation of the Antibody (Amine Reaction)

Objective: Attach the pyridyl disulfide linker to surface lysines.

-

Buffer Prep: Prepare PBS-EDTA (100 mM Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5).

-

Expert Insight: EDTA is non-negotiable. It chelates divalent metals that catalyze the oxidation of sulfhydryls, preventing dimerization.

-

-

Reagent Solubilization: Dissolve SPDP in anhydrous DMSO to 20 mM immediately before use.

-

Caution: The NHS-ester hydrolyzes rapidly in water. Do not store aqueous SPDP.

-

-

Reaction: Add SPDP to the IgG (1–5 mg/mL) at a 10-20 molar excess . Incubate for 30–60 minutes at room temperature.

-

Purification: Desalt immediately using a Zeba spin column or dialysis against PBS-EDTA to remove unreacted SPDP and the NHS byproduct.

Phase B: The Verification Step (Critical)

Objective: Calculate the Molar Substitution Ratio (MSR).

-

Take a small aliquot of the SPDP-modified antibody.

-

Measure Absorbance at 280 nm (

) and 343 nm ( -

Add DTT (Dithiothreitol) to a final concentration of 5-10 mM to reduce the disulfide bond. Incubate 15 mins.

-

Measure

again. The increase in absorbance ( -

Calculate MSR:

[1]-

Target: Aim for an MSR of 3–5 for antibodies. Higher ratios may precipitate the protein.

-

Phase C: Conjugation (Thiol Exchange)

Objective: Link the payload.

-

Add the thiol-containing payload to the purified SPDP-modified antibody.

-

Stoichiometry: Use 1–3 molar equivalents of payload per reactive pyridyl disulfide group (calculated from Phase B).

-

-

Incubation: React overnight at

or 1–2 hours at room temperature. -

Monitoring: Monitor the increase in

over time. When the plateau is reached, the reaction is complete.

Part 4: Troubleshooting & Optimization

The "Dead" Reaction (No Conjugation)

If

-

Oxidized Payload: Your payload's thiols may have dimerized (R-S-S-R) before reaction. Treat the payload with TCEP, then purify, immediately before conjugation.[1]

-

Buried Linkers: If using standard SPDP, the linker may be buried in the protein's hydrophobic pockets. Switch to LC-SPDP (Long Chain).

Precipitation[1]

-

Over-modification: An MSR > 5 often destabilizes IgG. Lower the initial SPDP:Protein ratio in Phase A.

-

Hydrophobic Aggregation: If the payload is hydrophobic (common in ADCs), the conjugate may crash out. Switch to PEG-SPDP linkers to provide a hydration shell.

pH Sensitivity[4][5][6][7][8][9][10][11]

-

NHS Reaction: Strictly pH 7.0–8.0. Above pH 8.0, hydrolysis competes with conjugation.

-

Thiol Exchange: Can occur from pH 4.5 to 8.0. If your payload is unstable at neutral pH, you can lower the pH to 5.0, though the reaction kinetics will slow down.

Part 5: Applications in Drug Delivery (ADCs)

Pyridyl disulfides are foundational to "cleavable linker" technology in Antibody-Drug Conjugates (ADCs).

The Cytosolic Release Mechanism

Unlike thioether bonds (formed by maleimides), disulfide bonds are stable in circulation but unstable in the cytosol.

-

Circulation: The blood is an oxidizing environment; the disulfide bond remains intact.

-

Internalization: The ADC is endocytosed.

-

Release: Upon entering the cytosol, the high concentration of Glutathione (GSH) (1–10 mM vs. micromolar in plasma) reduces the disulfide bond.[4]

-

Result: The free drug is released in its active form without requiring proteolytic degradation of the linker.[5]

Caption: The mechanism of selective drug release for SPDP-linked ADCs via glutathione reduction.

References

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation.[1] N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent.[1][2] Biochemical Journal, 173(3), 723–737.[1]

-

Thermo Fisher Scientific. SPDP Crosslinkers User Guide. Thermo Scientific Instructions.

-

Chari, R. V., Miller, M. L., & Widdison, W. C. (2014). Antibody-drug conjugates: an emerging concept in cancer therapy.[1] Angewandte Chemie International Edition, 53(15), 3796-3827.[1] [1]

- Hermanson, G. T. (2013).Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference text for extinction coefficients and protocols).

Sources

- 1. grant.rscf.ru [grant.rscf.ru]

- 2. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

Methodological & Application

Application Note: Synthesis and Purification of 5-(Pyridin-2-yldisulfanyl)pentanoic Acid

Introduction and Strategic Context

In the rapidly expanding field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and targeted protein degraders (PROTACs), the design of cleavable linkers is a critical parameter for success. 5-(Pyridin-2-yldisulfanyl)pentanoic acid (CAS No.: 250266-80-9) serves as an essential heterobifunctional building block in medicinal chemistry. It features a terminal carboxylic acid for amide bond formation (typically via NHS ester activation) and an activated 2-pyridyl disulfide for reversible, glutathione-sensitive conjugation to sulfhydryl groups[1].

This application note provides a field-proven, highly optimized protocol for synthesizing this precursor via a thermodynamically driven disulfide exchange between 5-mercaptopentanoic acid and 2,2'-dipyridyl disulfide (Aldrithiol-2)[2].

Mechanistic Principles & Causality

To achieve high yields and avoid complex purification bottlenecks, it is critical to understand the chemical forces driving this reaction:

-

Thermodynamic Driving Force: The cleavage of the 2,2'-dipyridyl disulfide bond releases 2-mercaptopyridine. In polar solvents, this leaving group rapidly tautomerizes into the highly stable pyridine-2-thione. This tautomerization is strongly exergonic, acting as a thermodynamic sink that prevents the reverse reaction and drives the equilibrium entirely to the right.

-

Kinetic Control of Homodimerization: A common failure mode in this synthesis is the formation of the symmetric homodimer, 5,5'-dithiobis(pentanoic acid). To suppress this, 2,2'-dipyridyl disulfide must be used in a strict stoichiometric excess (typically 3.0 equivalents). Furthermore, the thiol must be added dropwise to the disulfide. This ensures the local concentration of the activated disulfide always vastly exceeds the free thiol, kinetically favoring the asymmetric product.

Reaction pathway highlighting the thermodynamic sink driving the disulfide exchange.

Quantitative Data: Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |

| 5-Mercaptopentanoic acid | 134.19 | 1.0 | 1.34 g | Primary reactant / Thiol donor |

| 2,2'-Dipyridyl disulfide | 220.31 | 3.0 | 6.61 g | Activating agent / Disulfide donor |

| Methanol (Anhydrous) | 32.04 | N/A | 50 mL | Primary reaction solvent |

| Glacial Acetic Acid | 60.05 | N/A | 1% v/v in eluent | Chromatography additive |

Step-by-Step Experimental Protocol

Reaction Setup

-

Preparation of Disulfide Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.61 g of 2,2'-dipyridyl disulfide in 40 mL of anhydrous methanol. Purge the flask with Argon for 5 minutes to prevent ambient oxidation.

-

Preparation of Thiol Solution: In a separate, sealed 20 mL vial, dissolve 1.34 g of 5-mercaptopentanoic acid in 10 mL of anhydrous methanol.

-

Controlled Addition: Mount a syringe pump or addition funnel. Add the thiol solution dropwise to the vigorously stirring disulfide solution over a period of 45 minutes at room temperature (20–25 °C).

-

Expert Insight: Rushing the addition will locally deplete the 2,2'-dipyridyl disulfide, leading to the accumulation of the unwanted symmetric homodimer.

-

In-Process Validation (Self-Validating System)

-

Visual Cue: As the reaction proceeds, the generation of the pyridine-2-thione byproduct will cause the solution to transition from colorless to a distinct, vibrant yellow.

-

TLC Monitoring: After 2 hours of stirring, spot the reaction mixture on a silica gel TLC plate alongside the starting materials. Develop the plate using a mobile phase of Dichloromethane:Methanol:Acetic Acid (90:9:1).

-

UV-Vis Confirmation: The reaction is complete when the absorbance of the reaction aliquot at 343 nm (the

of pyridine-2-thione) plateaus.

Workup and Purification

-

Concentration: Once the 5-mercaptopentanoic acid is fully consumed (typically 2–4 hours), concentrate the reaction mixture under reduced pressure via rotary evaporation to yield a crude yellow oil.

-

Flash Column Chromatography: Dry-load the crude mixture onto a silica gel column.

-

Elution Strategy:

-

Phase 1 (Non-polar Wash): Elute with Hexanes:Ethyl Acetate (80:20). This rapidly washes out the large excess of unreacted 2,2'-dipyridyl disulfide and the non-polar pyridine-2-thione byproduct.

-

Phase 2 (Product Elution): Transition the mobile phase to Hexanes:Ethyl Acetate (50:50) containing 1% glacial acetic acid .

-

Expert Insight: The addition of acetic acid is critical. Without it, the carboxylic acid moiety of the product will ionize and interact strongly with the silanol groups on the stationary phase, resulting in severe streaking and poor isolated yields.

-

-

Isolation: Pool the fractions containing the pure product (identified via TLC). Remove the solvent under reduced pressure. To remove residual acetic acid, co-evaporate the residue with toluene (2 × 10 mL). Dry under high vacuum to yield the pure 5-(pyridin-2-yldisulfanyl)pentanoic acid as a pale yellow oil that may slowly crystallize upon standing.

Downstream Application Workflow

Once synthesized and purified, this precursor is primed for integration into complex bioconjugation pipelines. The terminal carboxylic acid is typically activated into an NHS ester, allowing for rapid conjugation to amine-containing payloads. The activated disulfide is then reacted with a free cysteine on a targeting antibody[1].

Workflow demonstrating the downstream application of the synthesized precursor in Antibody-Drug Conjugate (ADC) generation.

Analytical Characterization Standards

To verify the integrity of the synthesized batch, compare analytical results against the following expected parameters:

-

H NMR (400 MHz, CDCl

-

ESI-MS: Calculated for C

H

References

-

Scholaris. "Access to Versatile β-Cyclodextrin Scaffolds through Guest-mediated Mono-acylation". Scholaris Institutional Repository. Available at: [Link]

Sources

Immobilizing DNA probes on sensors via 5-(Pyridin-2-yldisulfanyl)pentanoic acid linkers

Application Note: Immobilizing DNA Probes on Sensors via 5-(Pyridin-2-yldisulfanyl)pentanoic Acid Linkers

Executive Summary

Developing high-performance biosensors for diagnostics and drug development requires precise control over the spatial orientation and surface density of recognition elements. 5-(Pyridin-2-yldisulfanyl)pentanoic acid (PDA) is a highly versatile, heterobifunctional linker designed to bridge solid-state sensor surfaces with biological probes. This application note provides an in-depth mechanistic guide to utilizing PDA for DNA probe immobilization. By exploiting its dual reactivity, researchers can establish a self-validating immobilization workflow that allows for the real-time, non-destructive spectrophotometric quantification of DNA surface density.

Mechanistic Rationale & Structural Advantages

PDA features two orthogonal reactive groups separated by a 5-carbon aliphatic spacer. This specific spacer length (~6.8 Å) provides sufficient distance from the sensor surface to minimize steric hindrance during DNA hybridization, while keeping the probe close enough for efficient electrochemical or plasmonic signal transduction[1].

-

Carboxylic Acid Terminus: Facilitates covalent attachment to amine-functionalized surfaces (e.g., aminosilane-treated glass, silicon, or polymer biosensors) via standard EDC/NHS zero-length crosslinking.

-

Pyridyl Disulfide (PDS) Terminus: Reacts selectively with free sulfhydryls (e.g., 5'-thiol-modified single-stranded DNA) across a broad pH range through a highly efficient disulfide exchange mechanism[2].

The Self-Validating Mechanism:

The hallmark advantage of the PDS group is its built-in reporting capability. When a thiol-modified DNA probe reacts with the PDS group, it forms a stable disulfide bond and releases pyridine-2-thione as a leaving group. Pyridine-2-thione is a distinct chromophore with an absorbance maximum at 343 nm and a high molar extinction coefficient (

Experimental Architectures

Depending on the base material of the biosensor, PDA can be deployed in two distinct orientations:

-

Architecture A (Gold Sensor Chemisorption): The PDS group spontaneously chemisorbs onto planar gold electrodes or gold nanoparticles, forming a robust Au-S bond. The exposed carboxylic acid is then activated via EDC/NHS to capture amine-modified DNA. (Note: This orientation sacrifices the self-reporting 343 nm readout).

-

Architecture B (Amine-Surface Coupling): The carboxylic acid is coupled to an amine-functionalized sensor. The exposed PDS group then captures thiol-modified DNA. This is the preferred architecture for rigorous quality control, as it preserves the pyridine-2-thione release mechanism for real-time validation[4].

Visualizing the Workflow

Workflow of PDA-mediated DNA immobilization and self-validating UV readout.

Step-by-Step Protocol: Self-Validating DNA Immobilization (Architecture B)

Phase 1: Linker Conjugation to Amine-Functionalized Sensor

-

Buffer Preparation: Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Coupling Buffer (0.1 M PBS, 0.15 M NaCl, pH 7.2).

-

Causality: MES is utilized because it lacks primary amines that would otherwise quench the EDC activation reaction. A slightly acidic pH optimizes the protonation state of the carboxylic acid for EDC attack.

-

-

PDA Activation: Dissolve PDA in anhydrous DMSO to a concentration of 10 mM. Add EDC (20 mM) and NHS (50 mM) in Activation Buffer. Incubate for 15 minutes at room temperature.

-

Causality: The excess NHS stabilizes the highly reactive, short-lived O-acylisourea intermediate formed by EDC, converting it into a semi-stable amine-reactive NHS ester.

-

-

Sensor Functionalization: Submerge the amine-functionalized sensor in the activated PDA solution. Incubate for 2 hours at room temperature.

-

Washing: Wash the sensor extensively with Coupling Buffer to remove unreacted PDA and urea byproducts.

Phase 2: DNA Preparation & Immobilization

-

Thiol-DNA Reduction: Treat 5'-thiol-modified DNA with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour.

-

Causality: Commercial thiol-DNA is often supplied as a stabilized disulfide to prevent dimerization. TCEP is strictly preferred over DTT or

-mercaptoethanol because it does not contain thiols; therefore, trace carryover will not compete with the DNA for the PDS groups on the sensor[4].

-

-

Purification: Pass the reduced DNA through a size-exclusion desalting column equilibrated with Coupling Buffer to remove TCEP.

-

Disulfide Exchange: Submerge the PDA-functionalized sensor in the reduced Thiol-DNA solution (1-5 µM in Coupling Buffer). Incubate for 2-4 hours at room temperature in the dark.

-

Supernatant Collection: Carefully collect the supernatant. Do not discard.

Phase 3: Real-Time Spectrophotometric Validation

-

Baseline Measurement: Blank a UV-Vis spectrophotometer at 343 nm using the Coupling Buffer.

-

Quantification: Measure the absorbance of the collected supernatant at 343 nm (

). -

Calculation: Calculate the concentration of immobilized DNA (

) using the Beer-Lambert Law:

Quantitative Data & Physicochemical Parameters

| Parameter | Value | Rationale / Significance |

| Linker Spacer Length | ~6.8 Å | Minimizes steric hindrance for DNA hybridization[1]. |

| Pyridine-2-thione | 343 nm | Allows UV-Vis quantification distinct from DNA (260 nm) and proteins (280 nm)[4]. |

| Extinction Coefficient ( | Enables highly sensitive stoichiometric calculation of immobilized probes[3]. | |

| EDC/NHS Activation pH | 4.5 – 6.0 | Protonates carboxylic acids, optimizing O-acylisourea intermediate stability. |

| Amine Coupling pH | 7.2 – 8.0 | Deprotonates primary amines, increasing nucleophilicity for amide bond formation. |

| Disulfide Exchange pH | 7.2 – 7.5 | Balances thiol nucleophilicity while preventing spontaneous disulfide degradation[2]. |

Troubleshooting & Logical Optimization

Troubleshooting logic for optimizing pyridine-2-thione signal generation.

-

Low DNA Surface Density (Low 343 nm Signal): If the 343 nm signal is weak, the most common culprit is the re-oxidation of the thiol-DNA into dimers prior to coupling. Ensure TCEP reduction is fresh and the coupling buffer is thoroughly degassed to prevent oxidative quenching.

-

False Positive 343 nm Signal: If the 343 nm signal is exceptionally high but downstream sensor performance is poor, trace DTT or

-mercaptoethanol may have been carried over into the coupling step, prematurely cleaving the PDS groups without attaching DNA[4]. Always utilize TCEP for reduction and employ rigorous size-exclusion chromatography prior to the disulfide exchange step.

References

1.[2] Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches, JSTA. 2 2.[1] New Insights on Saporin Resistance to Chemical Derivatization with Heterobifunctional Reagents, MDPI. 1 3.[3] instructions - pdph - Fisher Scientific, Fisher Scientific. 3 4.[4] A Phycoerythrin-SOD Fluorescent Probe Enables Detection of Oxidative Stress for Assessing Astaxanthin in NAFLD, PMC. 4

Sources

Advanced Surface Modification of Indium Tin Oxide (ITO) using 5-(Pyridin-2-yldisulfanyl)pentanoic Acid for Biosensor Applications

Executive Summary

The functionalization of Indium Tin Oxide (ITO) electrodes is a critical foundational step in the development of electrochemical biosensors, optoelectronic devices, and spectroelectrochemical platforms. This application note provides a comprehensive, self-validating methodology for modifying ITO surfaces with 5-(Pyridin-2-yldisulfanyl)pentanoic acid (PDA) . PDA acts as a highly efficient heterobifunctional linker: its carboxylic acid terminus allows for robust anchoring to the solid support, while its pyridyl disulfide terminus enables rapid, highly specific, and reversible bioconjugation with thiolated biomolecules (e.g., DNA, aptamers, peptides) via thiol-disulfide exchange.

Mechanistic Principles & Strategy Selection

The Role of ITO and Surface Hydroxyls

ITO is favored in biosensing due to its high electrical conductivity, wide electrochemical working window, and optical transparency. Bare ITO surfaces inherently possess adventitious carbon and a low density of reactive sites[1]. To enable covalent modification, the surface must be aggressively cleaned and oxidized (via oxygen plasma or RCA-1) to maximize the density of surface hydroxyl (-OH) groups, which serve as the primary anchoring points[1].

Linker Chemistry: Why 5-(Pyridin-2-yldisulfanyl)pentanoic acid?

PDA is engineered to solve two distinct interfacial challenges:

-

Steric Freedom : The 5-carbon (pentanoic) aliphatic chain acts as a flexible spacer, projecting the reactive disulfide group away from the sterically hindered electrode surface, thereby increasing the thermodynamic favorability of biomolecular capture.

-

Thiol-Disulfide Exchange : The pyridyl disulfide group reacts specifically with free sulfhydryls (thiols) through a reversible nucleophilic substitution[2],[3]. The reaction is driven to completion by the release of pyridine-2-thione, a stable leaving group that prevents the reverse reaction and provides a measurable spectrophotometric readout at 343 nm[4].

Comparative Anchoring Strategies

While the carboxylic acid moiety of PDA can theoretically undergo direct chemisorption to form bidentate metal-carboxylate bonds on the ITO surface[5],[6], this linkage is highly susceptible to hydrolytic cleavage in aqueous biological buffers. Therefore, the industry standard for biosensor fabrication employs a silane-mediated approach, utilizing 3-aminopropyltriethoxysilane (APTES) to create a robust, covalent siloxane network[7],[8].

Table 1: Comparison of Surface Modification Strategies

| Strategy | Linkage Chemistry | Aqueous Stability | Complexity | Recommended Application |

| Direct Chemisorption | Bidentate Metal-Carboxylate | Low-Medium | Low | Non-aqueous environments, OLEDs |

| Silane-Mediated (APTES) | Covalent Siloxane & Amide | High | High | Biosensors, Physiological Buffers |

Visualized Workflows & Chemical Mechanisms

Caption: Workflow of ITO surface modification from bare substrate to bioconjugated sensor.

Caption: Mechanism of thiol-disulfide exchange between surface-bound PDA and thiolated biomolecules.

Detailed Experimental Protocols (Silane-Mediated Approach)

The following protocols utilize a self-validating framework, ensuring that each chemical transformation is verified before proceeding to the next step.

Phase 1: Substrate Preparation & Hydroxylation

Causality: Contaminants block silane binding. Aggressive oxidation removes organics and generates a high density of reactive -OH groups[1].

-

Solvent Sonication: Submerge ITO glass slides in a sequential series of 1% Alconox (detergent), deionized (DI) water, acetone, and isopropanol. Sonicate for 15 minutes in each solvent.

-

Drying: Dry thoroughly under a gentle stream of high-purity N₂ gas.

-

Activation: Subject the substrates to Oxygen Plasma (100 W, 10 min) or UV-Ozone treatment (20 min).

-

Self-Validation Check: Perform a water contact angle measurement. A successfully hydroxylated surface is highly hydrophilic, yielding a contact angle of < 10°.

Phase 2: Silanization with APTES

Causality: APTES forms a covalent siloxane network with the ITO surface, presenting primary amines for downstream coupling[7],[8]. Anhydrous conditions are critical to prevent premature polymerization of the silane in solution.

-

Preparation: Prepare a 2% (v/v) solution of APTES in strictly anhydrous ethanol.

-

Incubation: Submerge the hydroxylated ITO slides in the APTES solution for 2 hours at room temperature under an inert atmosphere (Ar or N₂).

-

Washing: Wash extensively with anhydrous ethanol (3 × 5 min with mild agitation) to remove physisorbed, unreacted silane.

-

Curing: Bake the substrates at 110°C for 30 minutes. This thermal step drives the condensation reaction to completion, cross-linking the siloxane bonds.

-

Self-Validation Check: Electrochemical Impedance Spectroscopy (EIS) in 5 mM[Fe(CN)₆]³⁻/⁴⁻ will show an increase in charge transfer resistance (

) compared to bare ITO, confirming the presence of the insulating silane layer[7].

Phase 3: Covalent Attachment of PDA (Linker Conjugation)

Causality: The carboxylic acid of PDA must be activated to react with the surface amines. EDC forms an unstable O-acylisourea intermediate. Adding NHS converts this into a semi-stable amine-reactive sulfo-NHS ester, preventing premature hydrolysis and maximizing coupling efficiency to the APTES-modified ITO.

-

Activation Buffer: Prepare 0.1 M MES buffer, 0.5 M NaCl, pH 6.0. (Acidic pH optimizes EDC efficiency).

-

Reagent Preparation: Dissolve PDA (5 mM), EDC (10 mM), and NHS (20 mM) in the activation buffer. Incubate for 15 minutes at room temperature to allow NHS-ester formation.

-

Coupling: Submerge the APTES-modified ITO into the activated PDA solution. Incubate for 2 to 4 hours at room temperature in the dark.

-

Washing: Wash sequentially with MES buffer, followed by 0.1 M PBS (pH 7.4) to remove unreacted reagents.

-

Self-Validation Check: Cyclic Voltammetry (CV) using a [Fe(CN)₆]³⁻/⁴⁻ probe will exhibit a significant decrease in redox peak current and peak broadening due to the bulky, hydrophobic PDA layer blocking electron transfer.

Phase 4: Bioconjugation via Thiol-Disulfide Exchange

Causality: The pyridyl disulfide group reacts specifically with free sulfhydryls at physiological pH[2],[3]. EDTA is included to chelate trace divalent metals that could catalyze the unwanted oxidation of free thiols into unreactive disulfides[4].

-

Probe Preparation: Reduce the thiolated biomolecule (e.g., DNA, aptamer) using TCEP or DTT, and purify via a desalting column to ensure the presence of free thiols.

-

Coupling Solution: Dilute the thiolated probe to 1–10 µM in coupling buffer (0.1 M PBS, 1 mM EDTA, pH 7.4).

-

Incubation: Apply 50–100 µL of the probe solution directly onto the PDA-modified ITO surface. Incubate for 1 to 2 hours at room temperature in a humidified chamber to prevent evaporation.

-

Washing & Validation: Wash the surface with PBS.

-

Self-Validation Check: The cleaved leaving group, pyridine-2-thione, absorbs strongly at 343 nm. By collecting the wash buffer and measuring

via UV-Vis spectrophotometry, the successful conjugation of the biomolecule can be quantitatively verified[4].

Quantitative Parameters & Quality Control

Table 2: Critical Reaction Parameters for Silane-Mediated Protocol

| Process Step | Reagents & Conditions | Time / Temp | Quality Control Metric |

| 1. Hydroxylation | O₂ Plasma (100 W) or RCA-1 | 10 min / 25°C | Water contact angle < 10° |

| 2. Silanization | 2% APTES in anhydrous EtOH | 2 hrs / 25°C | Water contact angle ~50–60°; EIS ( |

| 3. PDA Coupling | 5 mM PDA, 10 mM EDC, 20 mM NHS in MES (pH 6.0) | 2–4 hrs / 25°C | CV (Redox peak current decrease) |

| 4. Bioconjugation | 1–10 µM Thiolated Probe in PBS + 1 mM EDTA (pH 7.4) | 1–2 hrs / 25°C | Spectrophotometry ( |

References[2] The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjugation. BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Ur2FjSaGABQ6coAEiwpEO7ct9Gp71lKpszZrTjWG68lPIeQpmURu4XecrbEuBaan7tn-0pOmHgonisSOcPCt7o8um0_X4QrVCRm2sxiWCrZAwJtoEt3wGBmjkxWKofGJ0v3Cp9SXXTDZUSdLACQUe665IIbwBNCZkZS6wh5kayKMwzAF8i-Wj31yvFO96ur8IomsnkAmziHg93iTkyqwFGvJKRtoOC0ASKo=[5] Systematic modification of the indium tin oxide work function via side-chain modulation of an amino-acid functionalization layer. Physical Chemistry Chemical Physics (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4IfMmqjc8toIT-fVDb9Oh3GQoxeohpDl2AxPIxeUmLYjplq1yfXHWmz_VZ9Ym0eup8m-nVZkXnG7AoS1BqGGgeVVQGxtKygHYJtdvcLbQpnkCkA4TZsbWf4CNoP8r1cAkwCGp9eWUAkSVZxfC_baWcUQHOqQ0lGHuNWP0[3] Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzQY7BrEE40JinsAFrxKDuHWt8FI07GLtozteJNQDSKDC5wVm24vlIYy0bcd9qW9ZhLu5v20DisJj09HuMe4HYQJPHRea1u3_fTVwgsLvvGF7iZMGgG_OSrtROA-WipmpXfPfB8sgtI51Gx2K9e8SDxou2FoQqJvTLxhb_FildC1Mz9BEw_83Zpqn1g53kUDXV0ocp4rTz5bOJ765QuMKWf42OoA1wvtLj0oB6BzgyIG3VcsuO1AzG95AKDT4RqJ2ApKxc1hPs_mP9y7Rk-LbjVTeG3lq8aQ3ym0o0OAYKHtMtOrGftYS82SuUPBoQiqBvghqTFK71Rj8A-GnWiaqBF3JkYHCjeA==[6] Small molecule chemisorption on indium-tin oxide surfaces: enhancing probe molecule electron-transfer rates and the performance of organic light-emitting diodes. PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi2t-VgkHXHEaXscnEABWEqAhw9MzC5LbB8FN555BXBsAJD7IpvmnbzvQfBjFyGoePgrQZpqCpEEzmJ-cqTzZqMw4dh4LYpK17IZOX-D2nsHexpPecJHrqUTez1Go5EpI5-VA2[7] Enzyme-modified indium tin oxide microelectrode array-based electrochemical uric acid biosensor. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Rq9LLxgppdLXiUDyIuAeTT0xYOQ4bWSdjawfCyZmILfjgks4NgUK-Hnq7pmC6q6Paz7pJsdvHBadj5f1PEQWME5EpZklMKdVMwAI97J0nFJ3xrEAkFOEhKq2UFbaoBpeDkdaKxjB1hDh4Yw=[4] Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAGpwHHLXceuRam6Edc0u-0WaZJ2QXVPNrkOBDlXTZcGP5Dsp26oqvo_F1JMD-rLEMjocUtSH5b_VRluXUcl-luxCIpT4ryk5KG9tdMMd1Bhx5K3811HJOijRuXdIKsXGvJQHUndKcjp5IMGXCWi2TeUAkqrEpG0DgPNUi6Rs7qTEyib364AiaRoTxQmzlcIYZKqnllwU-9XE_dK8=[8] Indium Tin Oxide-Based Voltammetric Biosensor for the Detection of Antibodies Against the SARS-CoV-2 Virus Spike Protein. PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxPKf97gpGtcpAeUN7bnisDloWQP3PJxBHVzO_tz1qOxzFUotnA9VTp_PEVx___oM4AAvu965gRO7XDbIzCLJYqsukAZ1eXT05CrPA3rDTXG4jXHvhU153__GAOWjxsorXyKuErRyLkx-anHhg[1] Surface Characterization and Modification of Indium Tin Oxide in Ultrahigh Vacuum. Princeton University. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFayZWncuvM-Eel_9BKWGF878qL-PNQMxSm84SKcoOJfdJEt5EbA0Yhu9tc4z-ljMT3qLchlywu3I7yVSy2sS_g10KdB5MohqIshxTAmlMsnpLSxcKwKlqyrsfld2s6wA5-Cw5Jwf7BkQBKkWN-

Sources

- 1. princeton.edu [princeton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Systematic modification of the indium tin oxide work function via side-chain modulation of an amino-acid functionalization layer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Small molecule chemisorption on indium-tin oxide surfaces: enhancing probe molecule electron-transfer rates and the performance of organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme-modified indium tin oxide microelectrode array-based electrochemical uric acid biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indium Tin Oxide-Based Voltammetric Biosensor for the Detection of Antibodies Against the SARS-CoV-2 Virus Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

Covalent Attachment of Proteins to Surfaces Using 5-(Pyridin-2-yldisulfanyl)pentanoic Acid: An Application Note and Protocol

Authored by: Your Senior Application Scientist

Introduction: The precise and stable immobilization of proteins onto solid surfaces is a cornerstone of modern biotechnology, underpinning advancements in fields ranging from diagnostics and biosensing to drug discovery and biomaterials engineering.[1][2][3][4] A successful immobilization strategy must not only be efficient but also preserve the native conformation and biological activity of the protein.[1][5] This guide provides a detailed protocol and scientific rationale for the covalent attachment of proteins to surfaces using the heterobifunctional crosslinker, 5-(Pyridin-2-yldisulfanyl)pentanoic acid. This molecule offers a robust and versatile method for creating functional, protein-coated surfaces.

We will delve into a two-stage process. First, the surface is functionalized with primary amine groups and subsequently reacted with the N-hydroxysuccinimide (NHS) ester of 5-(Pyridin-2-yldisulfanyl)pentanoic acid. This creates a surface primed with thiol-reactive pyridyl disulfide groups. In the second stage, a thiol-containing protein (or a protein engineered to contain a free cysteine residue) is introduced, which then covalently attaches to the surface via a specific thiol-disulfide exchange reaction.[6][7] This methodology results in a stable, covalent linkage that is also reversible under specific reducing conditions, offering an additional layer of experimental flexibility.[7]

Core Principles: The Underlying Chemistry

The success of this protein immobilization strategy hinges on two well-established chemical reactions: NHS ester chemistry for surface activation and the thiol-disulfide exchange for protein conjugation.

1. Surface Activation with NHS Esters:

The carboxylic acid group of 5-(Pyridin-2-yldisulfanyl)pentanoic acid is activated to form a highly reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[8][9] The EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[8] This activated ester readily reacts with primary amines on a functionalized surface to form a stable amide bond.[10][11][12][13]

2. Protein Conjugation via Thiol-Disulfide Exchange: